2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide
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Overview
Description
2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group and the thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in solvents like dichloromethane, ethanol, or water, depending on the specific reaction requirements .
Major Products
The major products formed from these reactions can vary widely but often include substituted thiazoles, boronic acid derivatives, and various fluorinated compounds .
Scientific Research Applications
2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is valuable in the synthesis of complex organic molecules, serving as an intermediate in various synthetic pathways.
Materials Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and other interactions. The dioxaborolane moiety can facilitate the formation of boron-containing intermediates, which are crucial in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane group but has a pyridine ring instead of a thiazole ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar to the above compound but with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide lies in its combination of a trifluoromethyl group, a thiazole ring, and a dioxaborolane moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14BF3N2O3S |
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Molecular Weight |
322.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H14BF3N2O3S/c1-9(2)10(3,4)20-12(19-9)6-5-16-8(21-6)17-7(18)11(13,14)15/h5H,1-4H3,(H,16,17,18) |
InChI Key |
LJIILPCMWNOQCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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